molecular formula C19H24N4O4 B2778584 N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170287-76-9

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2778584
CAS No.: 1170287-76-9
M. Wt: 372.425
InChI Key: TZXHKUXASIURQA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholine-4-carbonyl group and a methoxy-methylphenyl acetamide side chain. The morpholine group likely enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-4-5-17(26-3)15(10-13)20-18(24)12-23-16(11-14(2)21-23)19(25)22-6-8-27-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXHKUXASIURQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, particularly focusing on its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar pyrazole derivatives, which may provide insights into the potential activity of this compound. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Active Against
7b0.22S. aureus
100.25S. epidermidis

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the inhibition of key bacterial enzymes or pathways that are critical for microbial survival. Similar compounds have been shown to disrupt biofilm formation and inhibit bacterial growth through various mechanisms, including enzyme inhibition and membrane disruption .

Study 1: In Vitro Evaluation

A study published in the ACS Omega journal evaluated a series of pyrazole derivatives for their antimicrobial properties. While this compound was not specifically mentioned, related compounds demonstrated substantial activity against Gram-positive bacteria with MIC values comparable to those noted above .

Study 2: Comparative Analysis

Another investigation focused on the structural activity relationship (SAR) of various pyrazole derivatives, noting that modifications in the phenyl ring significantly affected their biological activity. The presence of electron-donating groups (like methoxy) was found to enhance antimicrobial efficacy . This suggests that this compound may exhibit promising biological activity due to its methoxy substitution.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. The compound may share similar properties due to its pyrazole core, which has been linked to various anticancer mechanisms. For instance, pyrazole-based compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .

Case Study:
A related pyrazole derivative displayed significant anticancer efficacy against multiple cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent cytotoxicity . This suggests that N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide may also exhibit similar effects.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety are known for their anti-inflammatory properties. They act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . This mechanism could be relevant for this compound, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity. The presence of the morpholine ring and the pyrazole moiety enhances its interaction with biological targets.

Structural Component Potential Impact
2-Methoxy-5-methylphenylEnhances lipophilicity and bioavailability
MorpholineImproves solubility and target binding
PyrazoleImparts anticancer and anti-inflammatory properties

In Vitro Studies

In vitro studies have been pivotal in evaluating the efficacy of pyrazole derivatives. These studies typically assess cytotoxicity against various cancer cell lines, antimicrobial activity, and anti-inflammatory effects.

Cytotoxicity Assays

For example, compounds structurally similar to this compound have shown promising results in cytotoxic assays against cancer cell lines such as MCF7 and A375, with IC50 values indicating effective dose ranges .

Antimicrobial Activity

Research has indicated that certain pyrazole derivatives possess antimicrobial properties, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against pathogens like Staphylococcus aureus . This suggests that this compound may also exhibit similar antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several classes of pyrazole- and acetamide-based molecules. Below is a detailed comparison based on substituent effects, pharmacological activity, and synthetic pathways:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Activity Reference
Target Compound Pyrazole (3-methyl, 5-morpholine-4-carbonyl), N-(2-methoxy-5-methylphenyl)acetamide Inferred: Kinase inhibition, metabolic stability (morpholine group)
Di-S83 () Disulfide-linked pyrazole-thiazole carboxamide (3-methyl, 5-trifluoromethyl) Modulation of amyloid protein interactions (e.g., aggregation inhibition)
Compound 41 () Pyrazole (3-methyl, 1-phenyl), thiazole-4-carboxamide Antiproliferative activity (unspecified targets)
Compound Pyrazole (5-amino, 3-methylsulfanyl), 1,2,4-oxadiazolyl, N-(2-chlorobenzyl)acetamide Potential antimicrobial or anticancer activity (oxadiazole moiety)
Compound Pyrazole (3-methyl, 5-trifluoromethyl), thiazole-4-carboxamide, 4-fluorophenyl Kinase inhibition (trifluoromethyl enhances lipophilicity)

Key Observations :

Substituent Impact on Bioactivity :

  • The morpholine-4-carbonyl group in the target compound likely improves solubility and target engagement compared to the trifluoromethyl group in Di-S83 and compounds, which increases lipophilicity and membrane permeability .
  • The 2-methoxy-5-methylphenyl acetamide side chain may confer selectivity toward specific receptors or enzymes, contrasting with the 2-chlorobenzyl group in , which could enhance binding to hydrophobic pockets .

Pharmacological Divergence :

  • Di-S83 () and the target compound both modulate protein interactions but differ in mechanism: Di-S83 disrupts amyloid aggregation via disulfide bridging , whereas the target compound’s morpholine group may stabilize hydrogen bonding with kinases or proteases.
  • Antiproliferative activity in Compound 41 () is attributed to the phenyl-thiazole carboxamide system , whereas the target compound’s morpholine substitution may shift activity toward anti-inflammatory or antiviral targets.

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a morpholine-carbonyl pyrazole precursor with a 2-methoxy-5-methylphenyl acetamide intermediate, similar to methods in for hydroxyacetamide derivatives .
  • In contrast, Di-S83 () requires disulfide bond formation, complicating scalability compared to the target compound’s amide-based synthesis .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what catalysts are typically employed?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key methods include:

  • Reflux with Zeolite Catalysts : Equimolar concentrations of precursors are refluxed under oil baths (150°C) using pyridine and Zeolite (Y-H) to catalyze coupling reactions, as demonstrated in hydroxyacetamide derivative syntheses .
  • Oxadiazole Ring Formation : For morpholine-carbonyl integration, oxadiazole intermediates are synthesized via cyclization reactions using K₂CO₃ in DMF for thiol alkylation .
  • Coupling Reactions : Piperidine or pyrrole moieties are attached using dichloromethane/ethanol solvents, with catalysts like pyridine enhancing reaction rates .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and substituent positions (e.g., methoxy/methyl groups) .
  • LCMS : Validates molecular weight and purity, particularly for intermediates like pyrazole-carbothioamides .
  • FT-IR : Confirms carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can researchers resolve contradictions between NMR and LCMS data during characterization?

Discrepancies often arise from:

  • Tautomeric Forms : Pyrazole or oxadiazole rings may exhibit tautomerism, altering NMR peak assignments. Cross-validation with X-ray crystallography (if available) is recommended .
  • Ionization Artifacts in LCMS : Adduct formation (e.g., Na⁺/K⁺) can skew molecular ion peaks. Use high-resolution LCMS (HR-LCMS) and compare fragmentation patterns with theoretical simulations .

Advanced: What strategies optimize reaction yields during morpholine-4-carbonyl coupling to the pyrazole ring?

  • Catalyst Screening : Zeolite (Y-H) and pyridine synergistically enhance nucleophilic acyl substitution efficiency .
  • Temperature Control : Maintain 60–80°C during coupling to prevent thermal degradation of morpholine intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while ethanol facilitates precipitation for higher yields .

Advanced: How do methoxy/methyl substituent modifications affect bioactivity?

  • Methoxy Groups : Electron-donating methoxy groups on phenyl rings enhance solubility and π-stacking interactions with biological targets, as seen in analogs with trifluoromethoxy substitutions .
  • Methyl Substituents : Methyl groups at the pyrazole 3-position increase steric hindrance, potentially reducing off-target binding. SAR studies recommend comparing analogs with chloro or nitro groups for activity trends .

Advanced: How can computational methods (e.g., ICReDD’s approach) enhance synthesis design?

  • Reaction Path Search : Quantum chemical calculations predict transition states and intermediates, narrowing optimal conditions (e.g., solvent, catalyst) without trial-and-error .
  • Machine Learning : Analyzes historical reaction data to prioritize high-yield pathways, such as morpholine-carbonyl coupling routes .

Basic: What purification methods isolate high-purity samples?

  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate polar byproducts .
  • Recrystallization : Ethanol/ice-water mixtures yield crystalline products, particularly after acidification of reaction mixtures .

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

  • Complex Pharmacophores : Overlapping electronic effects from morpholine, pyrazole, and acetamide groups complicate activity attribution. Use stepwise truncation assays to isolate contributions .
  • Stereochemical Variability : Chiral centers in morpholine derivatives require enantioselective synthesis and testing to correlate configuration with bioactivity .

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